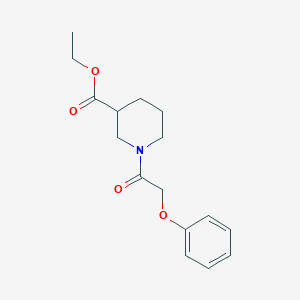![molecular formula C28H26N6OS B263180 1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol](/img/structure/B263180.png)
1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyridine ring, a piperazine ring, and a naphthol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then functionalized with a pyridine group. This intermediate is further reacted with a naphthol derivative and a phenylpiperazine to form the final compound. Common reagents used in these reactions include hydrazine derivatives, pyridine, and various coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
化学反応の分析
Types of Reactions
1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthol and pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol has several scientific research applications:
作用機序
The mechanism by which 1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol exerts its effects involves interactions with various molecular targets. The triazole and pyridine rings can coordinate with metal ions, while the piperazine and naphthol moieties can interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: A compound with a similar triazole and pyridine structure but lacking the naphthol and piperazine moieties.
5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate): A compound with multiple pyridine and triazole rings but a different overall structure.
Uniqueness
1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthol and piperazine moieties, in particular, allows for a broader range of interactions and applications compared to similar compounds .
特性
分子式 |
C28H26N6OS |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C28H26N6OS/c1-32-27(20-11-13-29-14-12-20)30-31-28(32)36-26-23-10-6-5-9-22(23)24(19-25(26)35)34-17-15-33(16-18-34)21-7-3-2-4-8-21/h2-14,19,35H,15-18H2,1H3 |
InChIキー |
VYVOAGWQAIVEPI-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SC2=C(C=C(C3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5)O)C6=CC=NC=C6 |
正規SMILES |
CN1C(=NN=C1SC2=C(C=C(C3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5)O)C6=CC=NC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)




![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)






